molecular formula C11H13ClN2O B13569921 2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one

2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one

Cat. No.: B13569921
M. Wt: 224.68 g/mol
InChI Key: MJHFBFFKKHRFCS-UHFFFAOYSA-N
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Description

2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one is a chemical compound characterized by a naphthyridine ring with a chloro substituent at the 2-position and a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one typically involves the reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with a suitable propanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as column chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a chloro group and a propanone group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-chloro-1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)propan-1-one

InChI

InChI=1S/C11H13ClN2O/c1-8(12)11(15)14-6-4-10-9(7-14)3-2-5-13-10/h2-3,5,8H,4,6-7H2,1H3

InChI Key

MJHFBFFKKHRFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C=CC=N2)Cl

Origin of Product

United States

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